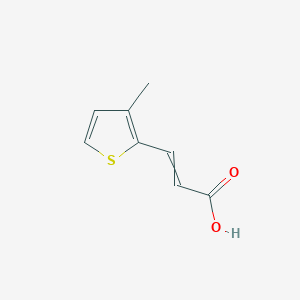![molecular formula C4F12N2NiO8S4 B8017981 Bis[bis(trifluoromethylsulfonyl)amino]nickel](/img/structure/B8017981.png)
Bis[bis(trifluoromethylsulfonyl)amino]nickel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[bis(trifluoromethylsulfonyl)amino]nickel is a coordination compound that features nickel as the central metal atom coordinated to two bis(trifluoromethylsulfonyl)amino ligands. This compound is known for its unique properties, including high thermal stability and significant electrochemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis[bis(trifluoromethylsulfonyl)amino]nickel typically involves the reaction of nickel salts with bis(trifluoromethylsulfonyl)amine. One common method is to react nickel(II) chloride with bis(trifluoromethylsulfonyl)amine in an organic solvent such as acetonitrile under an inert atmosphere. The reaction is usually carried out at room temperature, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as column chromatography and crystallization are employed to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Bis[bis(trifluoromethylsulfonyl)amino]nickel undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of nickel.
Reduction: It can be reduced to lower oxidation states or even to metallic nickel.
Substitution: Ligand exchange reactions where the bis(trifluoromethylsulfonyl)amino ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often use solvents like acetonitrile or dichloromethane and may require heating or the presence of a catalyst.
Major Products
Oxidation: Higher oxidation state nickel complexes.
Reduction: Lower oxidation state nickel complexes or metallic nickel.
Substitution: Nickel complexes with different ligands.
Aplicaciones Científicas De Investigación
Bis[bis(trifluoromethylsulfonyl)amino]nickel has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including cross-coupling and polymerization reactions.
Biology: Investigated for its potential use in bioinorganic chemistry and as a model compound for studying nickel-containing enzymes.
Medicine: Explored for its potential in drug delivery systems and as a component in diagnostic imaging agents.
Industry: Utilized in the development of advanced materials, including high-performance batteries and electrochemical devices.
Mecanismo De Acción
The mechanism by which bis[bis(trifluoromethylsulfonyl)amino]nickel exerts its effects involves coordination chemistry principles. The nickel center can undergo various oxidation and reduction processes, facilitating electron transfer reactions. The bis(trifluoromethylsulfonyl)amino ligands stabilize the nickel center and influence its reactivity. Molecular targets include substrates in catalytic reactions and biological molecules in medicinal applications.
Comparación Con Compuestos Similares
Similar Compounds
Bis(trifluoromethanesulfonyl)imide: Known for its use in ionic liquids and as a strong acid.
Nickel bis(trifluoromethanesulfonyl)imide: Similar coordination compound with different ligands.
Nickel triflate: Another nickel coordination compound with triflate ligands.
Uniqueness
Bis[bis(trifluoromethylsulfonyl)amino]nickel is unique due to its high thermal stability and electrochemical properties. The presence of bis(trifluoromethylsulfonyl)amino ligands imparts distinct reactivity and stability compared to other nickel coordination compounds.
Propiedades
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;nickel(2+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2F6NO4S2.Ni/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUSIQAHVPEYFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Ni+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F12N2NiO8S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Dimethylsilyloxy-[[[[[dimethylsilyloxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane](/img/structure/B8017916.png)

![[2-(Bromomethyl)-5-fluorophenyl]boronic acid](/img/structure/B8017925.png)






![Bis[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-kappaO]methanesulfonamidato-kappaO]-,cobalt](/img/structure/B8017975.png)


![2-Thia-6-azaspiro[3.4]octane 2,2-dioxide hemioxalate](/img/structure/B8018002.png)

